molecular formula C10H8BrF3O3 B8166430 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid

Cat. No.: B8166430
M. Wt: 313.07 g/mol
InChI Key: YAUIRBDZKZIYJB-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is a brominated phenylacetic acid derivative featuring a trifluoroethoxy group at the para position relative to the acetic acid moiety. This compound combines the electron-withdrawing effects of bromine (at position 3) and the trifluoroethoxy group (at position 4), which significantly influence its physicochemical properties, including acidity, solubility, and reactivity. The trifluoroethoxy group, with its strong electron-withdrawing trifluoromethyl (-CF₃) substituent, enhances the compound's metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

2-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c11-7-3-6(4-9(15)16)1-2-8(7)17-5-10(12,13)14/h1-3H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUIRBDZKZIYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzene with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials and chemical intermediates .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence its binding affinity to target proteins. The phenylacetic acid moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : Methoxy (-OCH₃) substituent at position 4 instead of trifluoroethoxy (-OCF₂CF₃).
  • Electronic Effects : The methoxy group is electron-donating, reducing the acidity of the acetic acid group (pKa ~4.5) compared to the trifluoroethoxy analog (pKa ~3.8 estimated).
  • Crystallography : The methoxy group is nearly coplanar with the phenyl ring, while the acetic acid group tilts at 78.15° .
  • Synthesis : Prepared via bromination of 4-methoxyphenylacetic acid in acetic acid (84% yield) .

2-(3-Bromo-4-ethoxyphenyl)acetic Acid

  • Structure : Ethoxy (-OCH₂CH₃) substituent at position 3.
  • Electronic Effects : Ethoxy is moderately electron-donating, resulting in higher pKa (~4.2) than the trifluoroethoxy analog.
  • Applications : Used as a pharmaceutical intermediate, highlighting its utility in synthesis .

2-[4-(2,2,2-Trifluoroethoxy)phenyl]acetic Acid

  • Structure : Lacks the bromo substituent at position 3.
  • Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 152.7 Ų) suggest a compact molecular profile compared to brominated analogs .

2-(4-Bromo-2,5-difluorophenyl)acetic Acid

  • Structure : Bromo at position 4 and difluoro at positions 2 and 4.
  • Safety Profile : Classified as toxic (respiratory irritation) and corrosive (skin/eye irritation), with handling requiring stringent PPE .

Acidity and Reactivity

The trifluoroethoxy group in the target compound significantly enhances acidity due to its strong electron-withdrawing nature. For comparison:

Compound Substituent at Position 4 Estimated pKa
2-(3-Bromo-4-methoxyphenyl)acetic acid -OCH₃ ~4.5
2-(3-Bromo-4-ethoxyphenyl)acetic acid -OCH₂CH₃ ~4.2
Target compound -OCF₂CF₃ ~3.8

Methoxy Analog Crystallography :

Trifluoroethoxy CCS Data :

Ethoxy Intermediate :

Biological Activity

The compound 2-(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid is a halogenated phenylacetic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C₉H₈BrF₃O₃
  • Molecular Weight : 299.04 g/mol
  • CAS Number : 509142-74-9

The biological activity of this compound can be attributed to the presence of the trifluoroethoxy group and the bromine atom, which can enhance lipophilicity and alter receptor interactions. Such modifications often lead to increased potency in various biological systems.

Antimicrobial Activity

Studies have indicated that halogenated phenylacetic acids exhibit significant antimicrobial properties. The presence of the trifluoroethoxy group has been shown to enhance the activity against certain bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Research suggests that phenylacetic acid derivatives can modulate inflammatory pathways. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

  • Case Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group.

Analgesic Activity

The analgesic properties of phenylacetic acids have been documented in various studies. The compound may exert its effects through central and peripheral mechanisms.

  • Research Findings : A study demonstrated that the compound significantly reduced pain response in a formalin-induced pain model, indicating its potential as an analgesic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated phenylacetic acids indicates that:

  • The bromine atom at the para position enhances antimicrobial activity.
  • The trifluoroethoxy group contributes to increased lipophilicity and receptor binding affinity.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also presents potential toxicity risks. Safety evaluations should focus on:

  • Acute toxicity levels in animal models.
  • Long-term exposure effects.

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